(2-Methylcycloprop-2-en-1-yl)methanol

Description

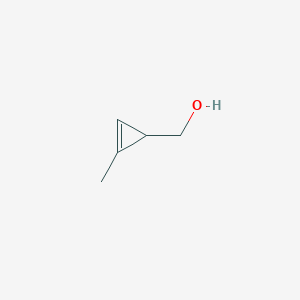

Structure

3D Structure

Properties

IUPAC Name |

(2-methylcycloprop-2-en-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h2,5-6H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTJHZOTKFFPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Strained Ring Systems in Organic Chemistry

Cyclic molecules that deviate from ideal bond angles and conformations are said to possess ring strain, a form of instability that renders them more reactive than their acyclic counterparts. axispharm.comglpbio.com This heightened reactivity is not a flaw; rather, it is a feature that organic chemists harness to drive reactions that might otherwise be sluggish or require harsh conditions. The energy stored in the strained ring, known as strain energy, can be released during a reaction, providing a thermodynamic driving force for ring-opening or rearrangement processes. marquette.edu

Ring strain is generally understood to be a combination of three main factors:

Angle Strain: This arises from the compression or expansion of bond angles relative to their optimal values. For example, the carbon atoms in cyclopropane (B1198618) are forced into 60° angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. glpbio.com

Torsional Strain: This occurs due to eclipsing interactions between adjacent atoms or groups, where their electron clouds repel each other. axispharm.com

Steric Strain (or Transannular Strain): This is caused by non-bonded atoms within a ring approaching each other too closely, leading to van der Waals repulsion. marquette.edu

The potential energy contained within these strained systems can be exploited to facilitate a variety of chemical transformations, making them invaluable in the field of organic synthesis. glpbio.com Molecules with significant angle strain, such as cyclopropanes, are particularly susceptible to ring-cleavage reactions, which are often highly exergonic due to the release of this stored energy. marquette.edu

The Cyclopropene Moiety: Unique Reactivity and Strain Energy Considerations

Cyclopropene (B1174273) (C₃H₄), the simplest cycloalkene, represents one of the most highly strained and reactive cyclic systems known in organic chemistry. ambeed.com Its triangular structure forces the internal bond angles to be far from their ideal values; the angle opposite the double bond is compressed to approximately 51°. ambeed.com This severe geometric constraint results in a very high level of ring strain, making the molecule exceptionally reactive. ambeed.com

The bonding in cyclopropene is also unusual. The carbon-carbon bonds within the ring have increased p-character, a feature shared with cyclopropane (B1198618), which contributes to their unique reactivity. ambeed.comresearchgate.net Due to this high strain, cyclopropenes readily undergo reactions that lead to the opening of the three-membered ring, thereby relieving the strain energy. ambeed.com For instance, at elevated temperatures, cyclopropene isomerizes to propyne. ambeed.com It is also highly susceptible to polymerization, even at low temperatures. ambeed.com

A key aspect of cyclopropene's reactivity is its participation in cycloaddition reactions, such as the Diels-Alder reaction. The high energy of the molecule's orbitals makes it an excellent dienophile. The reaction between cyclopentadiene (B3395910) and cyclopropene is orders of magnitude faster than the analogous reaction with the less strained cyclohexene, a difference that is attributed to a more stabilizing interaction energy between the reactants throughout the reaction process. nih.gov

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.6 |

| Cyclobutane | 4 | 26.2 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0.0 |

Note: Data for this table is derived from multiple sources discussing the general principles of ring strain in cycloalkanes. The strain energy of cyclopropene itself is significantly higher than that of cyclopropane.

Overview of 2 Methylcycloprop 2 En 1 Yl Methanol As a Versatile Synthetic Intermediate

(2-Methylcycloprop-2-en-1-yl)methanol is a functionalized derivative of the parent cyclopropene (B1174273) ring system. This compound and its analogues, particularly silyl-protected versions, serve as valuable building blocks in organic synthesis. axispharm.com The presence of both the highly reactive methyl-substituted cyclopropene ring and a functional handle in the form of a primary alcohol (methanol group) allows for a wide range of subsequent chemical modifications.

In many synthetic applications, the hydroxyl group of the molecule is temporarily masked with a protecting group, most commonly a silyl (B83357) ether such as a trimethylsilyl (B98337) (TMS) group. This protection strategy is crucial as it prevents the acidic proton of the alcohol from interfering with subsequent reactions that may involve strong bases or nucleophiles. The resulting compound, (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanol, is often used as a stable, versatile intermediate. The TMS group can be selectively removed later in the synthetic sequence under mild conditions, typically using a fluoride (B91410) source, to reveal the original alcohol functionality.

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound, a substituted cyclopropene, involves sophisticated organic chemistry techniques. The high ring strain of the cyclopropene core makes these molecules both challenging synthetic targets and reactive intermediates for further chemical transformations. Methodologies for its synthesis are centered on the initial construction of the strained three-membered ring, followed by precise functional group manipulations.

Mechanistic and Computational Investigations of 2 Methylcycloprop 2 En 1 Yl Methanol Reactivity

Theoretical Studies on Cyclopropene (B1174273) Ring Strain and Electronic Structure

The cyclopropene ring is one of the most strained carbocycles in organic chemistry. wikipedia.org This high degree of strain arises from a combination of angle strain and torsional strain. The internal C-C-C bond angles in the three-membered ring are forced to be approximately 60°, a significant deviation from the ideal sp³ (109.5°) and sp² (120°) bond angles. libretexts.orgmasterorganicchemistry.com This severe angle strain leads to poor overlap of the hybrid orbitals, resulting in weak "bent" C-C bonds and a high heat of combustion. researchgate.net

In addition to angle strain, cyclopropenes also experience considerable torsional strain because the substituents on the ring are held in an eclipsed or nearly eclipsed conformation. wikipedia.orglibretexts.org For (2-Methylcycloprop-2-en-1-yl)methanol, the methyl and hydroxymethyl groups attached to the ring contribute to this strain. The introduction of a double bond further increases the ring strain compared to its saturated counterpart, cyclopropane (B1198618). wikipedia.org

Computational studies, often employing ab initio molecular orbital calculations, provide quantitative insights into the strain energy. The strain energy of cyclopropene is estimated to be significantly high, making it a reservoir of chemical energy and a highly reactive species. acs.org The electronic structure of the double bond in cyclopropenes is also notable; it exhibits increased π-density, making it a prime target for electrophilic attack and reactions with transition metals. acs.org Theoretical models help to explain how this high strain energy is released during reactions, which is a primary driving force for the diverse reactivity of cyclopropenes. researchgate.net

| Compound | Strain Energy (kcal/mol) | Primary Source of Strain |

|---|---|---|

| Cyclopropane | ~27.5-29 | Angle and Torsional Strain wikipedia.orglibretexts.org |

| Cyclobutane | ~26.3 | Angle and Torsional Strain masterorganicchemistry.com |

| Cyclopropene | >29 (significantly higher than cyclopropane) | Increased Angle and Torsional Strain due to the double bond wikipedia.orgacs.org |

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of complex organic molecules like this compound. rsc.org DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states and intermediates, and the prediction of reaction outcomes with a high degree of accuracy. researchgate.netnih.govacs.org

DFT calculations have been successfully employed to rationalize and predict the regioselectivity and stereoselectivity of various reactions involving cyclopropene derivatives. researchgate.netchemrxiv.org For a substituted cyclopropene such as this compound, the positions of the methyl and hydroxymethyl groups can direct the approach of reagents, leading to specific regio- and stereoisomers.

For instance, in cycloaddition reactions, DFT can be used to calculate the activation free energies for the formation of different stereoisomers (e.g., endo vs. exo). chemrxiv.org The calculated energy differences between the transition states leading to these isomers can accurately predict the experimentally observed product ratios. rsc.org The nature of the substituents on the cyclopropene ring and the reacting partner significantly influences the relative energies of these transition states. acs.org Computational studies have shown that both steric and electronic factors play a crucial role in determining the preferred reaction pathway. researchgate.net

Many synthetically useful transformations of cyclopropenes are catalyzed by transition metals. acs.orgsioc-journal.cn DFT calculations are particularly powerful in elucidating the mechanisms of these catalytic cycles. youtube.com By modeling the interaction of the cyclopropene with the metal catalyst, researchers can identify key intermediates, such as metallacyclobutanes, and the transition states that connect them. acs.org

For this compound, transition state analysis can reveal how the metal center coordinates to the double bond and facilitates subsequent bond-breaking and bond-forming steps. These calculations can explain how different ligands on the metal catalyst can influence the reaction's outcome, providing a rational basis for catalyst design and optimization. researchgate.net For example, in hydrostannation reactions, the directing effect of substituents can be computationally modeled to understand the observed regioselectivity. elsevierpure.com

Experimental Mechanistic Elucidation (e.g., Kinetic Isotope Effects, Intermediate Detection)

While computational methods provide deep insights into reaction mechanisms, experimental validation is crucial. Techniques such as kinetic isotope effects (KIEs) and the detection or trapping of reactive intermediates provide tangible evidence for proposed reaction pathways.

The kinetic isotope effect is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. libretexts.orgwikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if that atom is involved in bond breaking or formation in the rate-limiting step. libretexts.org For reactions of this compound, deuterating the hydroxyl group or the methyl group could provide valuable information about their involvement in the mechanism. While direct KIE studies on this specific molecule are not widely reported, studies on similar systems, such as the pyrolysis of cyclopropane, have demonstrated the utility of this technique in distinguishing between different mechanistic possibilities, such as a diradical pathway. aip.orgic.ac.uk

The direct detection of short-lived intermediates is often challenging. However, these species can sometimes be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. youtube.com For reactions involving this compound, potential intermediates could include ring-opened species or organometallic complexes. Trapping experiments can provide strong evidence for the existence of such intermediates, thereby supporting or refuting a proposed mechanism. researchgate.netacs.org

The hydroxymethyl group in this compound can act as a directing group in catalytic reactions, influencing both the regioselectivity and stereoselectivity of the transformation. nih.gov A directing group can coordinate to the metal catalyst, bringing it into close proximity to a specific part of the molecule and thereby controlling where the reaction occurs. rsc.org

For example, in catalytic hydroboration or carbozincation reactions of cyclopropenes, ester or oxazolidinone substituents have been shown to direct the addition of the reagent to the same face of the ring (syn-directing effect). nih.gov It is highly probable that the hydroxyl group in this compound would exhibit a similar directing effect in various metal-catalyzed additions, leading to high levels of diastereoselectivity. The ability of directing groups to control the stereochemical outcome is a cornerstone of modern synthetic organic chemistry. nih.gov

| Reaction Type | Directing Group | Observed Effect | Reference |

|---|---|---|---|

| Carbozincation | Ester, Oxazolidinone | High diastereoselectivity (syn-addition) | nih.gov |

| Hydroboration | Ester | syn-directing effect | nih.gov |

| Hydrostannation | Alkoxymethyl | Controls regioselectivity | acs.orgelsevierpure.com |

| C-H Functionalization | Carboxylic acids, amides, ethers | High regio- and stereoselectivity | rsc.org |

Applications of 2 Methylcycloprop 2 En 1 Yl Methanol As a Building Block in Complex Organic Synthesis

Synthesis of Chiral Cyclopropane (B1198618) Derivatives

The cyclopropane motif is a prevalent feature in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The controlled synthesis of chiral cyclopropane derivatives is therefore of significant interest. (2-Methylcycloprop-2-en-1-yl)methanol serves as a key precursor for accessing these valuable structures, particularly enantioenriched alkylidenecyclopropanes.

Enantioenriched Alkylidenecyclopropanes

Enantioenriched alkylidenecyclopropanes (ACPs) are a class of small ring carbocycles that are challenging to synthesize selectively. Despite their importance as intermediates that can be converted into more complex cyclopropane structures, enantioselective routes to ACPs have been historically underdeveloped. Recent advancements have demonstrated the use of bifunctional iminophosphorane (BIMP) catalysts in the stereo-controlled, strain-relieving deconjugation for the facile synthesis of highly enantioenriched ACPs. This methodology has been successfully applied to a range of substrates, including those containing ester, amide, and ketone functionalities.

The strategic importance of these chiral building blocks is underscored by their application in the synthesis of commercially significant molecules. For instance, this transformation has been effectively applied to the synthesis of a single stereoisomer of the insecticide permethrin (B1679614) and a variety of other cyclopropane-based insecticide cores. Computational studies have provided detailed insights into the mechanistic pathways, elucidating the origin of both diastereo- and enantioselectivities in these transformations.

| Catalyst System | Substrate Functionality | Application Example | Stereoselectivity |

| Bifunctional iminophosphorane (BIMP) | Ester, Amide, Ketone | Synthesis of Permethrin | High (single stereoisomer) |

Precursor for Bioorthogonal Probes and Tags

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The high ring strain of the cyclopropene (B1174273) moiety makes it an excellent reaction partner in bioorthogonal ligations. This compound is a precursor to stable cyclopropene-containing amino acids that can be genetically encoded into proteins, enabling their site-specific labeling and study.

Integration into Amino Acid Analogs (e.g., Lysine (B10760008) Derivatives)

A notable application of this compound derivatives is in the synthesis of non-canonical amino acids for genetic incorporation. For example, 1-Methylcycloprop-2-enecarboxylic acid, which can be derived from related precursors, is coupled with the ε-amino group of lysine to afford Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CpK). This cyclopropene-containing amino acid is stable and can be efficiently incorporated into proteins in both E. coli and mammalian cells using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

The genetic incorporation of CpK allows for the site-specific introduction of a cyclopropene handle into proteins of interest. This handle serves as a reactive partner for bioorthogonal reactions, such as the photoinduced cycloaddition with tetrazoles.

Applications in Metabolic Labeling and Biomolecule Conjugation

The high ring strain of the cyclopropene group (approximately 54.1 kcal/mol) contributes to its rapid reaction kinetics in bioorthogonal ligations. For instance, the reaction of a cyclopropene with a tetrazole in a photoinduced cycloaddition exhibits a second-order rate constant (k₂) of up to 58 ± 16 M⁻¹s⁻¹. This rapid reactivity allows for the bioorthogonal labeling of proteins in mammalian cells in a very short timeframe, on the order of minutes.

This approach has been successfully used for the site-specific labeling of sperm whale myoglobin (B1173299) in E. coli and enhanced green fluorescent protein in mammalian cells. The ability to quickly and specifically label proteins in vivo is a powerful tool for studying protein function, localization, and interactions within their native cellular environment.

| Bioorthogonal Reaction | Reactants | Rate Constant (k₂) | Application |

| Photoinduced Cycloaddition | Cyclopropene and Tetrazole | 58 ± 16 M⁻¹s⁻¹ | Rapid protein labeling in mammalian cells |

Role in the Construction of Functionalized Organic Molecules

Beyond its use in chiral cyclopropane synthesis and bioorthogonal chemistry, this compound is a building block for other functionalized organic molecules. The hydroxyl group provides a handle for further chemical transformations, allowing for the introduction of a variety of functional groups.

Synthesis of Cyclopropene-Based Carbonates

While direct synthesis of cyclopropene-based carbonates from this compound is not extensively documented in the literature, the conversion of alcohols to carbonates is a well-established transformation in organic chemistry. Generally, this can be achieved through reaction with phosgene (B1210022) or its derivatives, or via more environmentally benign methods utilizing carbon dioxide.

Given the reactivity of the alcohol functionality in this compound, it is plausible that it could be converted to a corresponding cyclopropene-based carbonate. Such a molecule would combine the unique reactivity of the cyclopropene ring with the functionality of the carbonate group, potentially serving as a monomer for polymerization or as a reactive intermediate in further synthetic transformations. The synthesis of functionalized cyclic carbonates is an active area of research, with applications in the development of novel polymers and materials.

Intermediates for Advanced Materials and Chemical Biology Tools

The strained three-membered ring of this compound and its derivatives makes it a versatile precursor for a variety of intermediates used in the development of advanced materials and sophisticated tools for chemical biology. Its unique combination of high ring-strain energy and a functional hydroxyl group allows for its incorporation into complex molecular architectures designed for specific functions in materials science and biological research.

Advanced Materials via Ring-Opening Metathesis Polymerization (ROMP)

The significant ring strain inherent in the cyclopropene ring makes this compound and related 1,2-disubstituted cyclopropenes excellent monomers for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique leverages the high strain energy of cyclic olefins to drive the formation of functional polymers. The use of catalysts, such as the Grubbs 3rd generation catalyst, enables the controlled polymerization of these monomers. rsc.orgrsc.org

The polymerization of cyclopropene-methanol derivatives results in polymers with controllable molecular weights and low dispersity (ĐM), which are key characteristics for creating well-defined materials. rsc.org The resulting polymers feature a unique microstructure that can be further modified, using the pendant hydroxyl group from the original methanol (B129727) moiety as a handle for grafting side chains or attaching other functional molecules. This versatility allows for the synthesis of a wide range of advanced materials, including novel block copolymers. rsc.orgrsc.org The ROMP of these cyclopropene derivatives expands the scope of accessible polymer architectures, offering potential applications in fields requiring materials with precisely engineered properties.

Chemical Biology Tools

The small size and high reactivity of the cyclopropene moiety have made it a popular reagent in chemical biology, particularly for bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. nih.gov

Bioorthogonal Labeling and Imaging: this compound derivatives serve as precursors for minimalist bioorthogonal tags. These tags can be attached to biomolecules of interest, such as proteins or lipids. A key application is the inverse-electron-demand Diels-Alder reaction between a cyclopropene tag and a tetrazine-functionalized probe. acs.orgnih.gov This reaction is extremely rapid and catalyst-free, making it ideal for live-cell applications. acs.org When fluorogenic tetrazines are used, the reaction results in a significant increase in fluorescence, enabling the real-time imaging of tagged biomolecules within live cells. nih.gov This has been demonstrated by imaging cyclopropene-modified phospholipids (B1166683) in human breast cancer cells. nih.gov The small size of the methylcyclopropene tag is a major advantage over bulkier dienophiles like trans-cyclooctene (B1233481) or norbornene, as it minimizes perturbation to the structure and function of the labeled biomolecule. nih.gov

Photoaffinity Probes: The cyclopropene scaffold is also used to construct multifunctional photo-cross-linkers and photoreactive probes. acs.org These tools are designed to investigate interactions between small molecules and their biological targets. rsc.org A typical probe combines a ligand for a specific target protein, a photoreactive group (such as a diazirine), and a cyclopropene handle for bioorthogonal ligation. acs.org Upon photoactivation, the photoreactive group forms a covalent bond with the target protein. The cyclopropene handle then allows for the attachment of a reporter tag (e.g., a fluorescent dye or biotin) via a tetrazine cycloaddition, facilitating detection, imaging, and proteomic profiling to identify protein targets and off-targets of drugs. acs.orgrsc.org

The table below summarizes key intermediates derived from this compound and their applications.

| Intermediate Type | Application Area | Specific Use | Key Reaction |

| Cyclopropene-functionalized Monomers | Advanced Materials | Synthesis of functional polymers and block copolymers with controlled molecular weight. rsc.org | Ring-Opening Metathesis Polymerization (ROMP) |

| Cyclopropene-tagged Biomolecules | Chemical Biology | Live-cell imaging and tracking of lipids, monosaccharides, and amino acids. nih.gov | Inverse-electron-demand Diels-Alder ligation with fluorogenic tetrazines |

| Multifunctional Photo-Cross-Linkers | Chemical Biology | Covalent labeling and proteome profiling of target proteins (e.g., BRD-4). acs.org | Photo-induced cross-linking and subsequent tetrazine-cyclopropene ligation |

| Cyclopropene-based Probes | Chemical Biology | Identification of potential drug targets and off-targets in living cells. acs.orgnih.gov | Photoaffinity labeling |

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns

The high ring-strain energy of cyclopropenes makes them susceptible to a variety of ring-opening reactions, offering pathways to diverse molecular scaffolds. rsc.orgacs.org Future research is expected to uncover new reactivity patterns for (2-Methylcycloprop-2-en-1-yl)methanol, particularly those that leverage the interplay between the cyclopropene (B1174273) ring and the hydroxymethyl substituent.

One area of interest is the investigation of transition-metal-catalyzed ring-opening reactions. researchgate.net For instance, gold(I) complexes have been shown to mediate the ring-opening of substituted cyclopropenes, with the regioselectivity being influenced by the electronic nature of the substituents. bath.ac.uk Theoretical studies could predict how the methyl and hydroxymethyl groups in this compound would direct this ring-opening, potentially leading to the stereoselective synthesis of valuable allyl-cation intermediates.

Furthermore, the development of strain-driven reactions is a burgeoning field in organic chemistry. numberanalytics.comnumberanalytics.com The release of ring strain can be a powerful driving force for constructing complex molecular architectures. nih.gov Investigating the participation of this compound in cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, could lead to the discovery of novel transformations for the synthesis of polycyclic systems. The methyl group on the double bond is expected to influence the stereochemical outcome of these reactions, a facet that warrants detailed experimental and computational investigation.

Development of New Catalytic Transformations

The development of catalytic enantioselective transformations of cyclopropenes is an area of significant research interest. researchgate.net Future work on this compound will likely focus on the design of new catalytic systems that can achieve high levels of stereocontrol in its reactions.

Rhodium(II) complexes have been successfully employed in the catalytic cyclopropenation of alkynes to generate chiral cyclopropenes. nih.govresearchgate.net A reverse approach, starting with this compound, could involve catalytic C-H functionalization of the cyclopropene ring. nih.gov This would provide a direct method for introducing additional functionality and creating stereogenic centers. For example, palladium-catalyzed C-H arylation or alkenylation could yield highly substituted and functionalized cyclopropene derivatives.

Moreover, catalyst-controlled divergent reactions of cyclopropenes are an emerging area. chemrxiv.org Depending on the choice of catalyst, the same cyclopropene substrate can undergo different transformations. For instance, rhodium catalysis might favor ring-retentive reactions, while copper catalysis could promote ring-opening. chemrxiv.org Exploring such divergent reactivity with this compound could provide access to a wide array of structurally distinct products from a single starting material. The hydroxyl group could also serve as a directing group in some of these catalytic processes, enhancing selectivity and reactivity.

Expansion of Bioorthogonal Applications

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents a significant application area for strained molecules like cyclopropenes. rsc.orgacs.org Cyclopropenes are valued as small, stable, and reactive bioorthogonal tags. rsc.orgnih.gov

Future research could explore the use of this compound as a new bioorthogonal probe. Its small size is advantageous for metabolic labeling of biomolecules. rsc.org The hydroxymethyl group offers a convenient handle for attaching it to other molecules of interest, such as fluorescent dyes, drugs, or affinity tags. The reactivity of the cyclopropene moiety with tetrazines in inverse-electron-demand Diels-Alder reactions is a well-established bioorthogonal ligation. nih.gov The methyl group on the cyclopropene ring of this compound could modulate the kinetics of this reaction, a hypothesis that requires experimental validation.

Furthermore, the development of "caged" cyclopropenes, whose reactivity can be triggered by an external stimulus like light, offers temporal and spatial control over bioorthogonal labeling. rsc.org The hydroxyl group of this compound could be functionalized with a photolabile protecting group to create such a caged probe. This would enable researchers to activate its reactivity at a specific time and location within a biological system, providing a powerful tool for studying dynamic cellular processes.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. ontosight.ai In the context of this compound, advanced computational modeling can provide valuable insights and guide experimental design.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of various reactions involving this compound. For example, computational studies can elucidate the transition states and reaction pathways of its ring-opening reactions, cycloadditions, and catalytic transformations. bath.ac.ukrsc.org This can help in rationalizing observed selectivities and in predicting the outcomes of new reactions.

Moreover, computational modeling can be used to design new catalysts for transformations of this compound. By simulating the interaction of the substrate with different catalyst scaffolds, researchers can identify promising candidates for achieving high efficiency and enantioselectivity. This theory-guided approach can accelerate the discovery of new synthetic methodologies. acs.org The impact of the methyl and hydroxymethyl substituents on the stability and reactivity of the cyclopropene ring can also be systematically evaluated through computational methods, providing a deeper understanding of its chemical behavior.

Q & A

Q. What are the recommended synthetic routes for (2-Methylcycloprop-2-en-1-yl)methanol, and how can reaction efficiency be optimized?

Answer:

- Grignard Reagent Approach : React cyclopropenone derivatives with methylmagnesium bromide followed by methanol quenching. Ensure anhydrous conditions and controlled temperature (0–5°C) to prevent side reactions .

- Purification : Use methanol/chloroform (1:2 v/v) solvent systems for extraction, followed by column chromatography with silica gel (, methanol applications).

- Optimization : Monitor reaction progress via TLC (silica plates, hexane/ethyl acetate eluent) and adjust stoichiometry of Grignard reagents to minimize dimerization byproducts.

Q. How can the structural identity of this compound be confirmed post-synthesis?

Answer:

- Spectroscopic Techniques :

- Mass Spectrometry : Use ESI-MS to verify molecular ion peak ([M+H] at m/z corresponding to CHO).

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for volatile steps (e.g., methanol evaporation) .

- Waste Disposal : Collect chlorinated byproducts in halogenated waste containers (if applicable) .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent methanol dispersion .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Answer:

- Data Collection : Use SHELXL for small-molecule refinement. Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve cyclopropane ring strain effects .

- Refinement Strategy : Apply TWIN/BASF commands in SHELX for handling twinned crystals, common in strained systems. Validate results using R < 5% and GooF ≈ 1.0 .

- Case Study : Compare experimental bond angles (e.g., cyclopropane C-C-C ~60°) with DFT-optimized geometries to confirm stereochemical assignments .

Q. How should researchers address contradictory data in solvent-dependent reactivity studies of this compound?

Answer:

- Iterative Analysis : Apply qualitative research frameworks (e.g., triangulation) by cross-validating HPLC retention times (), NMR kinetics, and computational simulations .

- Experimental Design : Use a factorial design (e.g., varying methanol content and pH) to model solvent effects. For example, adjust methanol concentration (10–50% v/v) and pH (3–9) to isolate reactivity trends .

- Contradiction Resolution : Reconcile discrepancies (e.g., unexpected byproducts in polar solvents) by probing intermediates via in-situ IR or trapping experiments .

Q. What advanced chromatographic techniques improve the separation of enantiomers or diastereomers of this compound?

Answer:

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with heptane/isopropanol (95:5) mobile phase. Optimize flow rate (0.5–1.0 mL/min) for baseline separation .

- Detection : Couple with polarimetric or CD detectors to confirm enantiomeric excess (>98%).

- Validation : Compare retention factors (k') with commercially available chiral standards .

Data Contradiction Analysis Framework

Q. How to interpret conflicting biological activity data for this compound analogs?

Answer:

- Hypothesis Testing :

- Mechanistic Probes : Conduct ROS assays or proteomic profiling to clarify if activity stems from direct target binding or secondary stress pathways .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.